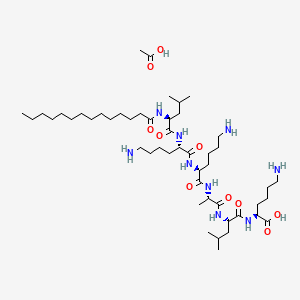
Myristoyl Hexapeptide-16 Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristoyl Hexapeptide-16 (acetate) is a myristoylated form of the hexapeptide Leu-Lys-Lys-Ala-Leu-Lys. This compound is known for its ability to stimulate the production of keratin, a crucial structural protein in hair, nails, and the outermost layer of the skin . It is widely used in cosmetic applications, particularly for enhancing eyelash growth and providing anti-aging, anti-inflammatory, and antibacterial benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Myristoyl Hexapeptide-16 (acetate) involves the myristoylation of the hexapeptide sequence Leu-Lys-Lys-Ala-Leu-Lys. The process typically includes the following steps:
Peptide Synthesis: The hexapeptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Myristoylation: The synthesized hexapeptide is then acylated with myristic acid under specific reaction conditions to form Myristoyl Hexapeptide-16.
Industrial Production Methods: In industrial settings, the production of Myristoyl Hexapeptide-16 (acetate) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Myristoyl Hexapeptide-16 (acetate) primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues.
Reduction: Reduction reactions can occur, affecting the peptide bonds and side chains.
Substitution: Substitution reactions may involve the replacement of functional groups on the peptide chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of Myristoyl Hexapeptide-16 (acetate), which may exhibit altered biological activities .
Wissenschaftliche Forschungsanwendungen
Myristoyl Hexapeptide-16 (acetate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide modifications and interactions.
Biology: The compound is employed in research on protein synthesis, gene expression, and cellular signaling pathways.
Medicine: Myristoyl Hexapeptide-16 (acetate) is investigated for its potential therapeutic effects, including wound healing and anti-inflammatory properties.
Industry: It is widely used in the cosmetic industry for products aimed at enhancing eyelash growth, anti-aging, and skin conditioning
Wirkmechanismus
The mechanism of action of Myristoyl Hexapeptide-16 (acetate) involves the stimulation of keratin gene expression. The myristoyl group enhances the bioavailability of the peptide, allowing it to penetrate the skin and interact with cellular receptors. This interaction leads to the activation of signaling pathways that promote keratin production, resulting in improved hair and skin health .
Similar Compounds:
Myristoyl Pentapeptide-17: Another myristoylated peptide known for its eyelash growth-promoting properties.
Palmitoyl Pentapeptide-4: A peptide used in anti-aging formulations for its collagen-boosting effects.
Acetyl Hexapeptide-8: Known for its anti-wrinkle properties and ability to inhibit muscle contractions
Uniqueness: Myristoyl Hexapeptide-16 (acetate) is unique due to its specific sequence and myristoylation, which significantly enhances its ability to stimulate keratin production. This makes it particularly effective in applications related to hair and skin health .
Eigenschaften
Molekularformel |
C49H95N9O10 |
|---|---|
Molekulargewicht |
970.3 g/mol |
IUPAC-Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C47H91N9O8.C2H4O2/c1-7-8-9-10-11-12-13-14-15-16-17-27-41(57)52-39(31-33(2)3)45(61)54-37(25-19-22-29-49)44(60)53-36(24-18-21-28-48)43(59)51-35(6)42(58)56-40(32-34(4)5)46(62)55-38(47(63)64)26-20-23-30-50;1-2(3)4/h33-40H,7-32,48-50H2,1-6H3,(H,51,59)(H,52,57)(H,53,60)(H,54,61)(H,55,62)(H,56,58)(H,63,64);1H3,(H,3,4)/t35-,36-,37-,38-,39-,40-;/m0./s1 |
InChI-Schlüssel |
DKVOQONSDYFPJY-GVSTWTATSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-[N-(dimethylamino)-C-ethylcarbonimidoyl]-2-hydroxy-1H-indol-5-yl]ethanone](/img/structure/B10818927.png)
![7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;hydrate](/img/structure/B10818947.png)
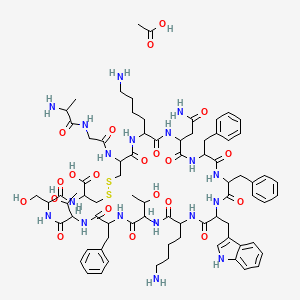
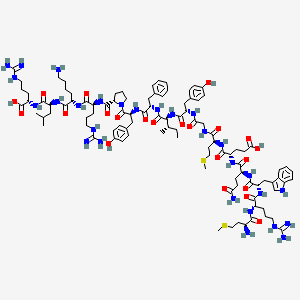

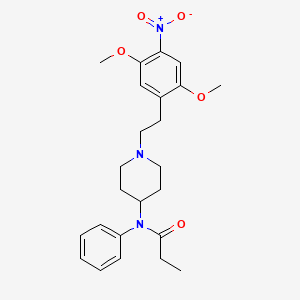
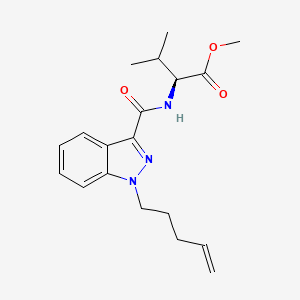
![(1R,2R,5R,8S,9S,12R,14S,17R,18R,21R,24S,25S,28R,30S)-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818985.png)
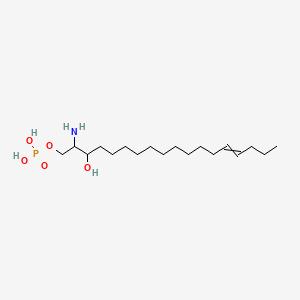
![N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride](/img/structure/B10819009.png)
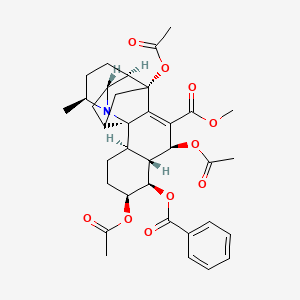
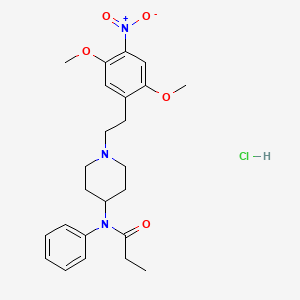
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)
